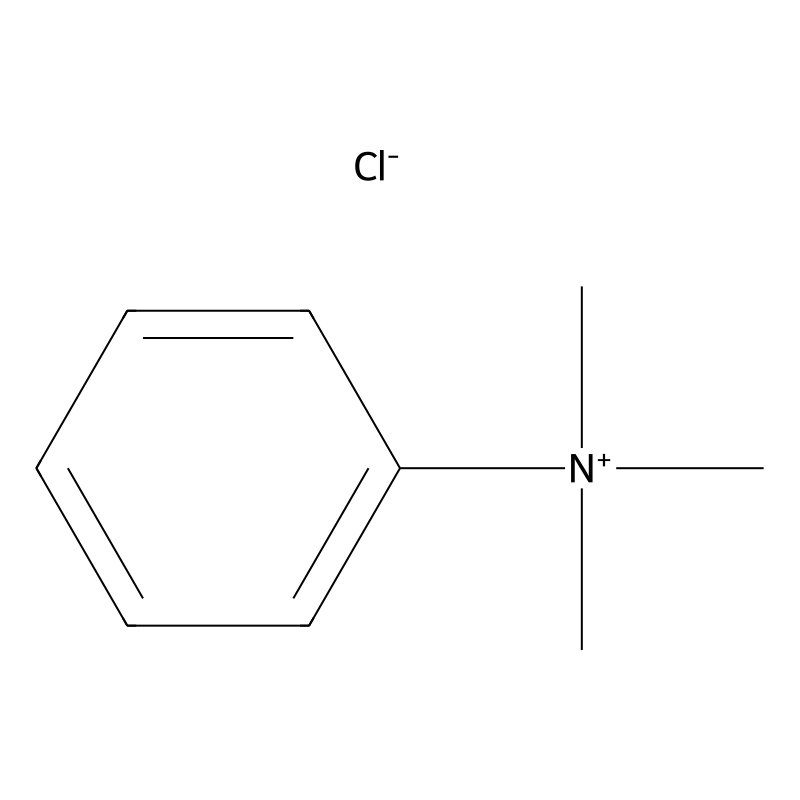

Phenyltrimethylammonium chloride

C9H14ClN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9H14ClN

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phenyltrimethylammonium chloride (PTMAC) is a quaternary ammonium salt widely procured as a phase-transfer catalyst (PTC), a selective methylating agent, and a structural modifier in advanced materials. Characterized by a directly nitrogen-bound phenyl ring, it offers a distinct steric and electronic profile compared to benzyl or purely aliphatic analogs. With a high melting point of 235–245 °C and excellent aqueous solubility, PTMAC provides robust thermal stability for high-temperature alkaline depolymerizations and stable phase-transfer operations. Its neutral chloride counterion ensures compatibility with base-sensitive substrates, distinguishing it from strongly basic hydroxide forms, making it a highly reliable precursor and catalyst in both pharmaceutical synthesis and industrial formulation .

Substituting PTMAC with common analogs like benzyltrimethylammonium chloride (BTMAC) or tetramethylammonium chloride (TMAC) often leads to suboptimal process outcomes. The direct N-phenyl linkage in PTMAC creates a unique charge delocalization and steric environment that alters phase-partitioning behavior and pi-pi stacking interactions, which are critical in organoclay formulations and specific PTC reactions. Furthermore, attempting to use phenyltrimethylammonium hydroxide (PTMAH) for methylation introduces strong basicity, risking unwanted Hofmann eliminations or base-catalyzed degradation in sensitive substrates. In optoelectronic applications, replacing PTMAC with long-chain aliphatic surfactants like cetyltrimethylammonium chloride (CTMA) results in excessively high electrical resistivity, compromising the performance of biopolymer complexes[1].

Electrical Resistivity Optimization in DNA-Biopolymer Complexes vs. Aliphatic Surfactants

In the formulation of DNA-surfactant complexes for optoelectronic devices, the choice of quaternary ammonium salt dictates the material's electrical resistivity. Standard aliphatic surfactants like cetyltrimethylammonium chloride (CTMA) introduce insulating aliphatic chains that yield high resistivity, limiting device performance. Substituting CTMA with aromatic surfactants like PTMAC significantly alters the conductivity and optical properties. PTMAC-modified DNA complexes maintain high transparency across the 400–1100 nm range while mitigating the severe resistivity penalties associated with long-chain aliphatic modifiers, thereby improving suitability for organic light-emitting devices and amplified spontaneous emission (ASE) applications[1].

| Evidence Dimension | Electrical resistivity and optical transparency |

| Target Compound Data | PTMAC (aromatic structure enables lower resistivity; maintains 400-1100 nm transparency) |

| Comparator Or Baseline | CTMA (cetyltrimethylammonium chloride; high resistivity due to insulating aliphatic chains) |

| Quantified Difference | Significant reduction in resistivity penalty for optoelectronic device implementation |

| Conditions | DNA-surfactant complex thin films evaluated for OLED and amplified spontaneous emission (ASE) applications |

Procuring PTMAC instead of standard aliphatic surfactants is critical for manufacturing conductive DNA-based biopolymers used in advanced photonics.

Leaching Inhibition in High-Salinity Organoclay Formulations vs. BTMAC

When modifying montmorillonite to create slow-release organoclay formulations for herbicides like acetochlor, the specific aromatic quaternary salt determines the adsorption capacity under high-salinity conditions. Studies comparing PTMAC and benzyltrimethylammonium chloride (BTMAC) demonstrate that the lack of a methylene spacer in PTMAC alters its interaction with the clay surface and the herbicide. At extreme NaCl concentrations (100–150 g/L), PTMAC-exchanged montmorillonite effectively inhibits the leaching of acetochlor to the top soil layer (0–5 cm), avoiding the 10-15% desorption of loosely bound fractions observed with BTMAC under increasing salinity, thus providing a highly stable slow-release matrix [1].

| Evidence Dimension | Herbicide leaching inhibition at extreme salinity |

| Target Compound Data | PTMAC-exchanged montmorillonite (highly effective leaching inhibition at 100-150 g/L NaCl) |

| Comparator Or Baseline | BTMAC (exhibits 10-15% desorption of loosely bound fractions under increasing salinity) |

| Quantified Difference | Prevention of loosely bound fraction desorption, retaining acetochlor in the 0-5 cm soil layer |

| Conditions | Acetochlor adsorption on modified montmorillonite in aqueous systems with 0-150 g/L NaCl |

For agrochemical formulators, selecting PTMAC over BTMAC provides tailored release kinetics and enhanced stability in high-salinity soil environments.

Thermal Stability and Neutral Methylation Profile vs. PTMAH

PTMAC serves as a highly effective methylating agent in organic synthesis. While phenyltrimethylammonium hydroxide (PTMAH) is frequently used for methylation, its strong basicity can trigger unwanted side reactions, including Hofmann elimination or the degradation of base-sensitive functional groups. PTMAC provides the same trimethylanilinium methyl-donor core but with a neutral chloride counterion. This allows for controlled methylation under specifically tuned basic conditions (e.g., using milder external bases), preventing premature depolymerization while offering a more stable, easily handled solid precursor with a high decomposition threshold (melting point 235–245 °C) .

| Evidence Dimension | Reagent basicity and thermal stability |

| Target Compound Data | PTMAC (Neutral salt, melting point 235-245 °C, requires external base) |

| Comparator Or Baseline | PTMAH (Strong base, high risk of Hofmann elimination and substrate degradation) |

| Quantified Difference | Elimination of inherent reagent basicity, expanding substrate scope for base-sensitive molecules |

| Conditions | Methylation of base-sensitive APIs or high-temperature phase-transfer catalysis |

Buyers synthesizing base-sensitive compounds must procure the chloride salt to decouple the methylation step from strong, potentially destructive basicity.

Optoelectronic Biopolymer Manufacturing

PTMAC is the preferred aromatic surfactant for modifying DNA to create solvent-soluble DNA-surfactant complexes. Its use is critical in the development of organic light-emitting devices (OLEDs) and organic lasers, where it overcomes the high electrical resistivity limitations of traditional aliphatic surfactants like CTMA, ensuring better conductivity and stable amplified spontaneous emission [1].

Advanced Agrochemical Organoclay Formulations

In the formulation of slow-release herbicides, PTMAC is utilized to modify montmorillonite clays. It is specifically chosen for environments with high salinity, where it effectively binds active ingredients like acetochlor and prevents rapid leaching into groundwater, outperforming the stability profiles of benzyl-substituted analogs [2].

Selective Methylation of Base-Sensitive APIs

PTMAC is deployed as a stable, solid methylating agent in pharmaceutical intermediate synthesis. It is the optimal choice when the substrate cannot tolerate the strong basicity of phenyltrimethylammonium hydroxide, allowing chemists to introduce methyl groups selectively using milder, controlled base conditions .

High-Temperature Phase-Transfer Catalysis

Thanks to its high thermal stability (melting point >235 °C) and unique aromatic-cationic structure, PTMAC is highly effective as a phase-transfer catalyst in high-temperature nucleophilic substitutions and alkaline depolymerization processes, where aliphatic quaternary salts might undergo premature thermal degradation .

References

- [1] Yu, Z., et al. 'Preparation and characterization of DNA-aromatic surfactant complexes for optoelectronic applications.' Proceedings of SPIE, 2011.

- [2] El-Nahhal, Y., et al. 'Organoclay Formulations of Acetochlor: Effect of High Salt Concentration.' Journal of Agricultural and Food Chemistry, 2005, 53(5), 1620-1624.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal]

MeSH Pharmacological Classification

Pictograms

Acute Toxic